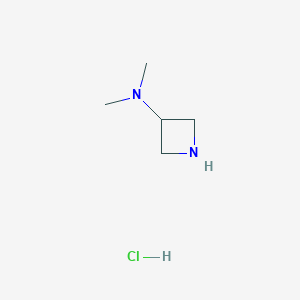

N,N-dimethylazetidin-3-amine hydrochloride

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Chemical Synthesis and Design

The azetidine ring is a fascinating and valuable scaffold in organic chemistry. nih.gov Its significance stems from a combination of inherent ring strain and its ability to introduce three-dimensional character into otherwise planar molecules. The four-membered ring structure is conformationally restricted, which can be advantageous in drug design by locking a molecule into a bioactive conformation and potentially increasing its binding affinity to biological targets.

The reactivity of azetidines is largely governed by their considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This strain can be harnessed in synthetic chemistry to drive ring-opening reactions, providing access to a variety of functionalized acyclic amines that would be challenging to synthesize through other means.

Furthermore, the azetidine moiety is recognized as a bioisostere for other common rings in drug molecules, such as piperidine (B6355638) and morpholine. Bioisosteric replacement is a strategy used in medicinal chemistry to modify the physicochemical properties of a compound while retaining its biological activity. The smaller size and distinct polarity of the azetidine ring can lead to improved properties such as solubility, metabolic stability, and cell permeability.

N,N-Dimethylazetidin-3-amine Hydrochloride as a Privileged Heterocyclic Scaffold for Advanced Research

This compound, in its free base or hydrochloride salt form, serves as a privileged scaffold in advanced research due to the versatile reactivity of its functional groups. The presence of a secondary amine within the azetidine ring and a tertiary amine as a substituent allows for a wide range of chemical modifications. This dual functionality makes it a valuable building block for creating complex molecular architectures.

Detailed Research Findings:

One of the most significant applications of azetidine scaffolds, including those with a 3-amino substitution pattern, is in the development of novel therapeutics. For instance, research into potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers, has utilized azetidine-based scaffolds. nih.govacs.org In these studies, the azetidine ring serves as a central component, with its conformational rigidity contributing to the high binding affinity of the inhibitors to the STAT3 protein. nih.govnih.gov The development of these azetidine amides has led to compounds with sub-micromolar potency and high selectivity for STAT3 over other STAT family members. nih.govacs.org

The 3-aminoazetidine core is also a key component in the exploration of triple reuptake inhibitors, which are of interest for the treatment of depression. nih.gov By modifying the substituents on the azetidine ring and the amino group, researchers have been able to fine-tune the inhibitory activity against the transporters for serotonin, norepinephrine, and dopamine. nih.gov

Table 1: Chemical Properties of N,N-dimethylazetidin-3-amine and its Hydrochloride Salts

| Property | N,N-dimethylazetidin-3-amine | This compound | N,N-dimethylazetidin-3-amine dihydrochloride (B599025) |

|---|---|---|---|

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₃ClN₂ | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 100.16 g/mol | 136.62 g/mol | 173.08 g/mol |

| CAS Number | 138022-85-2 | 935670-07-8 | 124668-49-1 |

| Appearance | Not specified | Not specified | White solid |

| Solubility | Not specified | Not specified | Soluble in water and alcohol |

Data sourced from PubChem and various chemical suppliers. nih.govlookchem.commatrix-fine-chemicals.com

Current Research Trajectories and Future Prospects in the Chemical Space

The future of azetidine chemistry, and by extension, the applications of this compound, is bright and expanding into new scientific frontiers. Current research is focused on the development of novel synthetic methodologies to access functionalized azetidines with greater efficiency and stereocontrol. rsc.org These advancements will undoubtedly broaden the accessibility and utility of azetidine-based building blocks.

In medicinal chemistry, the trend is moving towards the creation of more three-dimensional molecules to explore new chemical space and improve drug-like properties. Azetidines are perfectly poised to play a central role in this shift. The future will likely see the incorporation of the 3-aminoazetidine scaffold into a wider range of therapeutic agents, targeting a diverse array of diseases from neurological disorders to infectious diseases and cancer. nih.govmedwinpublishers.com

Beyond pharmaceuticals, the unique properties of azetidines are being explored in materials science. The rigidity and defined stereochemistry of the azetidine ring make it an attractive component for the design of new polymers and crystalline materials. The functional handles on derivatives like this compound allow for their incorporation into larger supramolecular assemblies with tailored properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUIAEREBKVJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630497 | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-49-1, 935670-07-8 | |

| Record name | 3-Azetidinamine, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124668-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for N,n Dimethylazetidin 3 Amine Hydrochloride and Its Derivatives

Exploration of Azetidine (B1206935) Ring Formation Protocols

The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. Both multi-step sequential reactions and convergent multicomponent strategies have been successfully employed to assemble this key heterocyclic scaffold.

Multi-Step Organic Reaction Sequences for Azetidine Ring Closure

Traditional and robust methods for azetidine ring synthesis often rely on multi-step sequences that culminate in an intramolecular cyclization. A common strategy involves the formation of a γ-amino alcohol or a related precursor with a leaving group at the 3-position relative to the nitrogen atom.

One prevalent approach begins with readily available starting materials like 3-amino-1-propanol. The amino group is first protected, for instance with a trityl or dimethoxytrityl group, followed by activation of the terminal hydroxyl group, often by conversion to a tosylate or halide. Subsequent intramolecular nucleophilic substitution, where the nitrogen atom displaces the leaving group, leads to the formation of the azetidine ring. The protecting group can then be removed under acidic conditions to yield the parent azetidine.

Another well-established route utilizes epichlorohydrin (B41342) as a starting material. Reaction of epichlorohydrin with an amine, such as dimethylamine, can lead to the formation of a 1-chloro-3-(dimethylamino)propan-2-ol intermediate. Subsequent treatment with a base promotes intramolecular cyclization to form the corresponding N,N-dimethylazetidin-3-ol, which can be further functionalized.

A summary of representative multi-step sequences for azetidine ring formation is presented in Table 1.

Table 1: Overview of Multi-Step Syntheses for Azetidine Ring Formation

Multicomponent Reaction Approaches for Azetidine Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been adapted for the synthesis of azetidine derivatives.

The Ugi four-component reaction (U-4CR) is a powerful tool for the generation of α-acetamidoamides. While not directly forming the azetidine ring in its classical form, variations and post-Ugi modifications can lead to azetidine-containing structures. For instance, by employing a bifunctional starting material that can undergo the Ugi reaction and a subsequent intramolecular cyclization, the azetidine ring can be constructed.

The Passerini three-component reaction (P-3CR) , which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, can also be utilized in strategies to access azetidine derivatives. Similar to the Ugi reaction, the Passerini reaction can be a key step in a sequence leading to the formation of the azetidine ring, often through post-reaction modifications of the functional groups introduced.

Recent advancements have focused on developing novel MCRs that directly afford the azetidine scaffold. These reactions often involve the combination of an amine, an aldehyde or ketone, and a third component that facilitates the [2+2] cycloaddition or a related ring-forming process.

Functionalization and Derivatization Strategies for N,N-Dimethylazetidin-3-amine Hydrochloride

Once the N,N-dimethylazetidin-3-amine core is synthesized, further functionalization can be achieved through various modern organic reactions, enabling the creation of a diverse range of derivatives for various applications.

Reductive Amination for Alkyl Substitution

Reductive amination is a highly effective method for the formation of C-N bonds and can be employed to introduce or modify alkyl substituents on the azetidine nitrogen or the 3-amino group. In the context of synthesizing N,N-dimethylazetidin-3-amine itself, reductive amination of a suitable azetidin-3-amine (B9764) precursor with formaldehyde (B43269) is a common and efficient method. libretexts.org This reaction typically proceeds via the in situ formation of an iminium ion, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. libretexts.org

The general transformation can be represented as: R-NH₂ + 2 CH₂O + 2 [H] → R-N(CH₃)₂ + 2 H₂O

This methodology is advantageous due to the ready availability and low cost of formaldehyde, as well as the mild reaction conditions often employed. The choice of reducing agent can be tailored to the specific substrate and desired selectivity.

Nucleophilic Aromatic Substitution in Core Scaffold Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. N,N-dimethylazetidin-3-amine, with its secondary amine character on the ring and a nucleophilic tertiary amine at the 3-position, can participate in SNAr reactions to be incorporated into various aromatic and heteroaromatic scaffolds.

The reaction typically involves the displacement of a leaving group, such as a halide (commonly fluoride (B91410) or chloride), from an electron-deficient aromatic ring by the nucleophilic amine. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

A representative example is the reaction of N,N-dimethylazetidin-3-amine with 1-fluoro-2,4-dinitrobenzene, where the highly activated fluorine atom is readily displaced by the azetidine nitrogen to form the corresponding N-aryl azetidine derivative. dtic.mil Similarly, reactions with activated heteroaryl chlorides, such as those in the pyrimidine (B1678525), pyrazine, and quinazoline (B50416) series, can proceed efficiently. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution with Azetidine Derivatives

Palladium-Catalyzed Buchwald–Hartwig Cross-Coupling Reactions in Amine Derivatization

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgnih.gov This powerful methodology allows for the formation of C-N bonds between a wide range of aryl or heteroaryl halides (or triflates) and amines, including cyclic secondary amines like the azetidine nitrogen of N,N-dimethylazetidin-3-amine. wikipedia.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rsc.org

This reaction offers a broader substrate scope and milder reaction conditions compared to traditional methods for C-N bond formation. It is particularly valuable for coupling unactivated or electron-rich aryl halides that are not amenable to SNAr reactions. N,N-dimethylazetidin-3-amine can be coupled with various aryl bromides, chlorides, and triflates to afford a diverse array of N-aryl derivatives. researchgate.net

Table 3: Illustrative Buchwald-Hartwig Amination with Azetidine Derivatives

Strategic Use of Protecting Groups (e.g., Boc, Benzhydryl) for Orthogonal Synthesis

The synthesis of complex molecules containing the azetidine moiety necessitates a sophisticated approach to protecting group chemistry, enabling selective modification of different functional groups within a molecule. This strategy, known as orthogonal synthesis, relies on protecting groups that can be removed under distinct conditions, leaving other protected groups intact. In the context of azetidine synthesis, the tert-butoxycarbonyl (Boc) and benzhydryl (Bzh) groups are exemplary of this principle.

The Boc group is a cornerstone of amine protection, favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid). In the synthesis of functionalized azetidines, the Boc group is often used to protect the ring nitrogen. This allows for subsequent chemical transformations at other positions of the azetidine ring or on side chains. For instance, the synthesis of novel heterocyclic amino acids utilizes (N-Boc-azetidin-3-ylidene)acetate as a key intermediate, where the Boc group protects the azetidine nitrogen during a Horner-Wadsworth-Emmons reaction and subsequent aza-Michael addition. nih.gov The acid lability of the Boc group allows for its selective removal in the final steps without compromising the integrity of the often-sensitive molecular scaffold. acs.org

The benzhydryl (Bzh) group offers a different set of properties that are crucial for specific synthetic strategies, particularly those involving photochemistry. beilstein-journals.org Research has shown that the benzhydryl group is key to the success of certain Norrish–Yang cyclizations used to form azetidinol (B8437883) intermediates. uni-mainz.de It orchestrates the photochemical event and facilitates a subsequent strain-release ring-opening reaction, demonstrating a "build and release" approach to synthesis. beilstein-journals.orguni-mainz.de The nature of the protecting group is critical, as it influences the conformation and stability of radical intermediates formed during the photochemical reaction. beilstein-journals.org

The strategic selection between protecting groups like Boc and benzhydryl allows chemists to devise multi-step synthetic sequences with high degrees of control, which is essential for building complex, polyfunctional molecules based on the azetidine framework.

Table 1: Comparison of Common Protecting Groups in Azetidine Synthesis

| Protecting Group | Abbreviation | Typical Introduction Reagent | Key Properties & Strategic Use | Removal Conditions |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Stable to many nucleophiles and bases; widely used for amine protection. acs.org | Mild acid (e.g., TFA, HCl in dioxane) acs.org |

| Benzhydryl | Bzh | Benzhydryl bromide | Influences photochemical reactions (Norrish-Yang); facilitates subsequent ring-opening. beilstein-journals.orguni-mainz.de | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butoxythiocarbonyl | Botc | O-tert-butyl S-pyridin-2-yl thiocarbonate | More acid-labile than Boc; can be removed thermally. Allows for orthogonal deprotection in the presence of Boc. acs.org | Mild acid (more labile than Boc); Thermal (e.g., refluxing EtOH) acs.org |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Used in C-H activation reactions; can be removed in situ. rsc.org | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

Optimization of Synthetic Pathways for Research-Scale Production

Optimizing the synthesis of this compound for research-scale production involves addressing challenges inherent in working with strained four-membered rings. rsc.org The preparation is often a multi-step process requiring careful selection of reagents and conditions to maximize yield and purity. Key optimization strategies focus on the efficiency of ring formation, the introduction of the 3-amino substituent, and the final dimethylation and salt formation steps.

One common route to the azetidine core involves the cyclization of a suitable γ-amino alcohol or γ-haloamine precursor. Optimization at this stage includes screening different leaving groups, bases, and solvents to favor the intramolecular cyclization over competing intermolecular reactions. Following the formation of a protected 3-aminoazetidine intermediate, the introduction of the two methyl groups on the exocyclic nitrogen is typically achieved via reductive amination. This method, which involves reacting the primary amine with an excess of formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction), is often high-yielding and suitable for research-scale quantities.

Methodologies for High-Purity Compound Synthesis

Achieving high purity is paramount for compounds intended for further synthetic use or biological screening. For this compound, purification strategies are implemented at various stages of the synthesis.

Chromatographic Purification: Intermediates, particularly the protected azetidine precursors, are often purified using column chromatography over silica (B1680970) gel. This technique is effective at removing unreacted starting materials and byproducts from preceding steps, ensuring that high-purity material is carried forward. researchgate.net

Recrystallization and Salt Formation: The final product, being a hydrochloride salt, is often purified by recrystallization. The crude freebase of N,N-dimethylazetidin-3-amine can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane). Cooling the resulting solution often induces the precipitation of the hydrochloride salt in a highly pure crystalline form, leaving impurities behind in the solvent. This process is highly effective for removing residual reagents and byproducts from the final dimethylation step.

Spectroscopic and Analytical Verification: The purity of the final compound is confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any organic impurities. High-Resolution Mass Spectrometry (HRMS) verifies the elemental composition. researchgate.net

These methodologies ensure the production of this compound with the high degree of purity required for its use as a reliable building block in complex synthetic endeavors.

Synthesis of Advanced Intermediates and Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry. rsc.org The azetidine ring introduces conformational rigidity and a unique three-dimensional vector for substituents, while the dimethylamino group can serve as a key pharmacophoric element or a synthetic handle.

One significant application is in the synthesis of macrocyclic peptides . The 3-aminoazetidine (3-AAz) subunit, the core of the title compound, can be incorporated into linear peptide precursors to facilitate efficient head-to-tail cyclization. researchgate.net The strained four-membered ring acts as a turn-inducing element, pre-organizing the linear peptide for macrocyclization. After the macrocycle is formed, the azetidine nitrogen can be further functionalized, allowing for late-stage modification of the peptide's properties. researchgate.net

The compound also serves as a precursor for novel heterocyclic amino acid derivatives . Through reactions like aza-Michael additions, the azetidine ring can be appended to other molecular scaffolds to create complex, non-natural amino acids. nih.gov For example, the nitrogen of an azetidine ring can be added to an activated alkene to form a new carbon-nitrogen bond, yielding intricate structures with potential applications in drug discovery. nih.gov

Furthermore, the general class of 3-aminoazetidines is used to synthesize a variety of biologically active agents. The unique structural properties of the azetidine ring make it an attractive replacement for other cyclic amines, such as piperidine (B6355638), in the design of novel therapeutic agents, including GABA uptake inhibitors. ebi.ac.uk

Table 2: Examples of Complex Molecules Synthesized from Azetidine Building Blocks

| Complex Molecule Type | Synthetic Strategy | Role of Azetidine Unit |

|---|---|---|

| Macrocyclic Peptides | Peptide coupling followed by macrocyclization | Acts as a rigid, turn-inducing element to improve cyclization efficiency. researchgate.net |

| Heterocyclic Amino Acids | Aza-Michael Addition | Serves as the core heterocyclic component, providing structural constraint. nih.gov |

| GABA Uptake Inhibitors | Multi-step organic synthesis | Functions as a conformationally constrained GABA or β-alanine analog. ebi.ac.uk |

| Haloperidol Derivatives | Acylation/Cyclization | Incorporated as a key structural motif in the final complex drug derivative. orientjchem.org |

Chemical Reactivity and Transformation Studies of N,n Dimethylazetidin 3 Amine Hydrochloride

Reactivity Profile of the Azetidine (B1206935) Nitrogen Center

The nitrogen atom within the azetidine ring is a secondary amine and serves as a primary site for various nucleophilic reactions. Its reactivity is a balance between the typical nucleophilicity of a secondary amine and the geometric constraints imposed by the four-membered ring.

The secondary amine of the azetidine ring can undergo N-alkylation when treated with alkylating agents such as alkyl halides or sulfates. This reaction introduces a substituent onto the ring nitrogen, a common strategy for building molecular complexity. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base is critical to deprotonate the amine hydrochloride starting material and neutralize the acid generated during the reaction. In industrial processes for N-alkylation of amines, alcohols can also be used as alkylating agents in the presence of hydrogen and a suitable catalyst. google.com

Table 1: Representative Alkylation Reactions of Azetidine Moieties

| Alkylating Agent | Product Structure | Reaction Type |

|---|---|---|

| Methyl Iodide | N-methyl-N,N-dimethylazetidin-3-amine | N-Methylation |

| Benzyl Bromide | N-benzyl-N,N-dimethylazetidin-3-amine | N-Benzylation |

| Ethyl Bromoacetate | Ethyl 2-(3-(dimethylamino)azetidin-1-yl)acetate | N-Carbethoxymethylation |

Note: This table presents plausible products from established alkylation principles applied to the azetidine nitrogen of the target compound.

Acylation of the azetidine ring nitrogen with acylating agents like acyl chlorides or anhydrides readily forms stable N-acylazetidines (amides). libretexts.org This transformation is a robust method for introducing carbonyl functionalities and is fundamental in peptide synthesis and the creation of various biologically active molecules. mdpi.com The reaction is typically rapid and exothermic. libretexts.org The high electrophilicity of the acyl chloride's carbonyl carbon makes it susceptible to nucleophilic attack by the amine. chemguide.co.uk The initial addition of the amine is followed by the elimination of a chloride ion, resulting in the formation of the amide bond and hydrochloric acid, which is typically scavenged by a base. chemguide.co.uk

Table 2: Illustrative Acylation Reactions of the Azetidine Nitrogen

| Acylating Agent | Product Structure | Amide Type |

|---|---|---|

| Acetyl Chloride | 1-acetyl-N,N-dimethylazetidin-3-amine | N-Acetamide |

| Benzoyl Chloride | 1-benzoyl-N,N-dimethylazetidin-3-amine | N-Benzamide |

| Methanesulfonyl Chloride | N,N-dimethyl-1-(methylsulfonyl)azetidin-3-amine | N-Sulfonamide |

Note: This table illustrates expected outcomes of acylation reactions on the secondary amine of N,N-dimethylazetidin-3-amine.

While the azetidine nitrogen is a secondary amine, the ancillary N,N-dimethylamino group is a tertiary amine that can undergo N-demethylation. This process is a valuable synthetic tool for converting tertiary amines into their corresponding secondary amines, which can then be further functionalized. nih.gov Chemical methods for N-demethylation are common, particularly in the modification of natural products and alkaloids. nih.govresearchgate.net Reagents such as α-chloroethyl chloroformate are effective for the selective N-demethylation of tertiary amines. nih.gov The process generally involves the formation of a carbamate (B1207046) intermediate, followed by a hydrolysis or methanolysis step to yield the secondary amine hydrochloride. nih.gov Photochemical and biochemical methods have also been successfully employed for N-demethylation. researchgate.net

Reactions Involving Ancillary Functional Groups

The primary ancillary functional group in N,N-dimethylazetidin-3-amine is the exocyclic dimethylamino moiety, whose reactivity has been partially discussed in the context of N-demethylation. Other transformations require the introduction of new functional groups.

N,N-dimethylazetidin-3-amine hydrochloride does not possess a hydroxyl or carboxylic acid group, and therefore cannot directly undergo esterification. To enable esterification, the azetidine ring would first need to be functionalized to introduce a hydroxyl group (e.g., creating a 3-hydroxy-azetidine derivative). Once a hydroxyl group is present, standard esterification methods, such as reaction with a carboxylic acid under acidic conditions or with an acyl chloride in the presence of a base, could be employed. Carbodiimide-mediated coupling reagents are also used for esterification, particularly with phenolic alcohols. researchgate.net

The secondary amine of the azetidine ring can participate in amidation reactions directly with carboxylic acids to form an amide bond. Unlike acylation with highly reactive acyl chlorides, this direct coupling requires activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.gov Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.netnih.gov These methods are widely used in peptide synthesis and are valued for their mild conditions and broad substrate scope. nih.govnih.gov

Table 3: Representative Amidation Reactions with Carboxylic Acids

| Carboxylic Acid | Coupling Reagent | Potential Product |

|---|---|---|

| Acetic Acid | DIC | 1-acetyl-N,N-dimethylazetidin-3-amine |

| Benzoic Acid | HBTU / Hünig's base | 1-benzoyl-N,N-dimethylazetidin-3-amine |

| Propionic Acid | EDC / HOBt | N,N-dimethyl-1-propionylazetidin-3-amine |

Note: This table shows potential products of direct amidation between the azetidine nitrogen and various carboxylic acids using common coupling agents.

Nucleophilic and Electrophilic Chemical Transformations

Detailed studies on the nucleophilic and electrophilic transformations of this compound are scarce. However, the general reactivity of the azetidine ring and the amine functional groups can provide theoretical insights into its potential chemical behavior.

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain. In its hydrochloride salt form, the nitrogen atom of the azetidine ring is protonated, forming an azetidinium ion. This positive charge enhances the ring's susceptibility to nucleophilic attack, potentially leading to ring-opening reactions. nih.gov The regioselectivity of such an attack would be influenced by steric and electronic factors of substituents on the ring. thieme-connect.comnih.gov For this compound, a nucleophile could theoretically attack either the C2 or C4 position, leading to the formation of a functionalized linear amine. However, specific examples of such reactions with this particular compound are not documented.

The exocyclic tertiary amine (N,N-dimethylamino group) and the secondary amine within the azetidine ring (in its free base form) are nucleophilic centers. They would be expected to react with a variety of electrophiles. libretexts.org Potential electrophilic transformations could include:

Alkylation: Reaction with alkyl halides could lead to quaternization of the tertiary amine or N-alkylation of the azetidine nitrogen (after deprotonation). wikipedia.orgmasterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides would be expected to form amides, primarily at the less sterically hindered secondary amine of the azetidine ring (in the free base form). youtube.comchemguide.co.uk

Mechanistic Investigations of Reaction Pathways

Given the lack of specific reported reactions for this compound, there are consequently no dedicated mechanistic investigations for its reaction pathways. Mechanistic studies on related azetidinium salts suggest that nucleophilic ring-opening reactions generally proceed via an SN2 mechanism. nih.govnih.gov The stereochemical and regiochemical outcomes of these reactions are a subject of research interest, with factors such as the nature of the nucleophile, the solvent, and the substitution pattern on the azetidine ring playing crucial roles. thieme-connect.com However, without experimental data for this compound, any discussion of its reaction mechanisms would be purely speculative.

Applications in Medicinal Chemistry and Drug Discovery Research

N,N-Dimethylazetidin-3-amine Hydrochloride as a Foundation for Lead Compound Development

Systematic Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies guide the optimization of lead compounds to enhance efficacy and selectivity.

Rational Design and Synthesis of Focused Analog Libraries

The rational design and synthesis of focused libraries of analogues are key strategies in drug discovery to explore the chemical space around a hit or lead compound. nih.gov This process involves the systematic modification of a core structure to identify key structural features responsible for biological activity. Although methods for the synthesis of various amine derivatives and N-heterocyclic compounds are well-documented, nih.govmdpi.comresearchgate.net specific studies detailing the rational design and synthesis of focused analog libraries based on the this compound scaffold could not be identified in the available research.

Correlating Alkyl Substitution Patterns with Biological Potency and Selectivity

The nature of substituent groups on a molecule can significantly impact its biological properties. For instance, studies on other classes of compounds have shown that different terminal amine substituents and the length of alkyl chains can influence anticancer activity. nih.gov N-methylation is also a common strategy to modulate the biological and pharmaceutical properties of molecules. researchgate.netacademie-sciences.fr However, specific research that systematically correlates the alkyl substitution patterns on the N,N-dimethylazetidin-3-amine core with biological potency and selectivity has not been detailed in the reviewed literature.

Ligand-Induced Functional Modulation Studies

Ligand-induced functional modulation refers to the ability of a compound to alter the function of a biological target upon binding. While this is a critical aspect of drug action, specific studies focusing on the ligand-induced functional modulation by this compound or its direct analogues are not described in the currently accessible scientific literature.

Scaffold Hopping Methodologies and Molecular Design Strategies

Scaffold hopping is a computational or experimental strategy used in medicinal chemistry to identify isofunctional molecules with different core structures. rsc.orgchemrxiv.org This can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property.

Computational Approaches to Scaffold Analysis (e.g., Analog Series-Based Scaffold Formalism)

Computational tools are increasingly employed to facilitate scaffold hopping and analyze molecular scaffolds. While various computational approaches exist for scaffold hopping, specific applications of these methodologies, including the Analog Series-Based Scaffold formalism, to this compound have not been reported in the reviewed literature.

Strategic Exploration of Novel Chemical Diversity

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This compound serves as a critical tool in this endeavor by enabling the strategic exploration of novel chemical diversity. The incorporation of the azetidine (B1206935) ring introduces a level of structural rigidity and a specific spatial arrangement of functional groups that is distinct from more commonly used cyclic amines like piperidine (B6355638) or pyrrolidine. This allows for the synthesis of compound libraries with unique pharmacological profiles.

Medicinal chemists utilize this scaffold to create molecules with diverse three-dimensional shapes, which can lead to improved target affinity and selectivity. The presence of the basic dimethylamino group also provides a handle for salt formation and modulation of physicochemical properties such as solubility and bioavailability, which are crucial for the development of effective drug candidates.

Molecular Interaction Studies with Specific Biological Targets

The distinct structure of this compound has made it an attractive component in the design of molecules aimed at specific biological targets. Its incorporation into larger molecules influences their conformation and interaction with protein binding sites.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. nih.govbiorxiv.orgnih.govwikipedia.org This makes it a significant target for the treatment of neurological and psychiatric disorders. nih.govnih.govmdpi.com The development of selective H3R ligands, both agonists and antagonists (or inverse agonists), has been an active area of research. nih.govnih.gov

Beyond receptors, this compound has been instrumental in developing modulators of enzymatic pathways. A notable example is its use in the creation of inhibitors for Salt-Inducible Kinases (SIKs). acs.orgnih.gov SIKs are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play a role in regulating inflammatory responses. acs.orgnih.govnih.gov Inhibition of SIKs can lead to an anti-inflammatory phenotype in macrophages, making them attractive targets for autoimmune and inflammatory diseases. nih.govresearchgate.net

In the development of dual SIK2/SIK3 inhibitors, this compound was used as a reactant to introduce a dimethylamino-azetidine substituent onto a core scaffold. acs.orgnih.gov This strategic addition was found to be important for maintaining potency and selectivity. Specifically, an analog incorporating this group retained comparable potency and selectivity to other lead compounds. acs.orgnih.gov

The histamine H3 receptor's role as a heteroreceptor means that its ligands can indirectly influence a wide range of neurotransmitter systems, including acetylcholine, dopamine, serotonin, and norepinephrine. nih.govnih.gov By incorporating this compound into H3R ligands, researchers can investigate the downstream effects on these neurotransmitter systems.

For instance, H3R antagonists developed using this building block can enhance the release of histamine and other neurotransmitters, leading to procognitive and wakefulness-promoting effects. wikipedia.orgnih.gov These properties are being explored for potential treatments of conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. mdpi.com The specific chemical properties imparted by the dimethylazetidine moiety can influence the pharmacokinetic and pharmacodynamic profile of these compounds, affecting their ability to cross the blood-brain barrier and interact with central neurotransmitter systems.

As mentioned previously, this compound has been used to synthesize potent inhibitors of SIK2 and SIK3 kinases. acs.orgnih.gov In a specific study, a compound (referred to as analog 20) was synthesized by reacting an intermediate with this compound. acs.orgnih.gov This compound demonstrated significant inhibitory activity against SIK2 and SIK3.

The table below summarizes the inhibitory activity of a compound synthesized using this compound against SIK isoforms.

| Compound | SIK1 (IC50, nM) | SIK2 (IC50, nM) | SIK3 (IC50, nM) |

| Analog 20 | >1000 | 11 | 4.3 |

Data sourced from a study on the discovery of dual SIK2/SIK3 inhibitors. acs.org

This data highlights the potent and selective nature of the inhibition achieved, with significantly higher potency against SIK2 and SIK3 compared to SIK1. The inclusion of the dimethylamino-azetidine group was a key structural feature contributing to this profile. acs.orgnih.gov While this particular compound was not progressed due to other factors, it demonstrates the utility of this compound in designing selective kinase inhibitors. acs.orgnih.gov

This compound as an Intermediate for Pharmaceutical Candidate Synthesis

The primary application of this compound in the pharmaceutical industry is as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). matrix-fine-chemicals.com Its bifunctional nature, containing both a secondary amine within the azetidine ring and a tertiary dimethylamino group, allows for a variety of chemical transformations.

Precursors for Antiviral and Antihistamine Agents

The incorporation of the azetidine motif is a recognized strategy in the development of antiviral and antihistamine compounds. The rigid structure of the azetidine ring can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. While direct and extensive research specifically detailing the use of this compound as a precursor for antiviral and antihistamine agents is not widely published, the broader class of azetidine-containing molecules has shown promise in these areas. The inherent properties of the N,N-dimethylazetidin-3-amine moiety make it a plausible candidate for inclusion in synthetic pathways targeting viral proteins or histamine receptors. Further research is warranted to fully explore the potential of this specific compound in the generation of novel antiviral and antihistamine therapeutics.

Building Blocks for Pyrimidine-Based Therapeutics

The pyrimidine (B1678525) nucleus is a cornerstone in the architecture of a vast array of therapeutic agents, owing to its ability to engage in various biological interactions. lookchem.com this compound has been successfully employed as a key building block in the synthesis of novel pyrimidine-based therapeutics, particularly in the development of histamine H3 receptor (H3R) agonists. nih.govacs.orgnih.gov

In a notable study, researchers synthesized a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as potent and selective non-imidazole H3R agonists. nih.govacs.orgnih.gov The synthesis involved the nucleophilic aromatic substitution of a chloropyrimidine with various amines, including derivatives of N,N-dimethylazetidin-3-amine. Specifically, the dihydrochloride (B599025) salt of N,N-dimethylazetidin-3-amine was utilized in a microwave-assisted reaction with a 4-chloro-2-aminopyrimidine derivative to furnish the desired pyrimidine-azetidine conjugate. nih.govacs.orgnih.gov

This synthetic approach highlights the utility of this compound as a readily available and reactive intermediate for introducing the dimethylaminoazetidine moiety onto a pyrimidine scaffold. The resulting compounds exhibited high affinity for the H3 receptor, demonstrating the successful integration of the azetidine building block into a therapeutically relevant framework. nih.govacs.orgnih.gov

Table 1: Synthesis of a Pyrimidine-Based H3 Receptor Agonist Precursor

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product |

| 4-Chloro-2-aminopyrimidine derivative | N,N-dimethylazetidin-3-amine dihydrochloride | DIPEA, Dioxane | Microwave, 150 °C, 30 min | 4-(3-(Dimethylamino)azetidin-1-yl)pyrimidin-2-amine derivative |

Scaffolds for Potential Antitumor Agents

The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. The unique three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of molecules that can interact with biological targets implicated in cancer. While specific studies detailing the use of this compound as a primary scaffold for the development of antitumor agents are limited, the broader family of azetidine derivatives has shown significant potential in this therapeutic area.

The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective oncology drugs. The dimethylamino group of N,N-dimethylazetidin-3-amine provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships in the design of potential antitumor compounds. The development of novel synthetic methodologies may facilitate the integration of this particular azetidine derivative into libraries of compounds for screening against various cancer cell lines and molecular targets.

Role As a Versatile Building Block in Complex Organic Synthesis

Utility in Agrochemical Research and Development

The introduction of novel chemical scaffolds is a key strategy in the discovery of next-generation agrochemicals to overcome challenges such as resistance and to enhance efficacy and safety profiles. Small, saturated heterocycles like the azetidine (B1206935) moiety provided by N,N-dimethylazetidin-3-amine are of significant interest. This structural unit can impart favorable properties to a potential pesticide or herbicide, including improved systemic movement in plants and enhanced binding to target enzymes.

The use of N,N-dimethylazetidin-3-amine as a building block allows for the creation of compounds with distinct three-dimensional shapes, which is critical for selective interaction with biological targets. While specific examples in late-stage agrochemical development are often proprietary, the principles of its application are analogous to those in medicinal chemistry. For instance, its role in the synthesis of kinase inhibitors, a class of compounds with applications in both medicine and agriculture, highlights its potential. google.com The azetidine moiety is used to modulate potency and pharmacokinetic properties, a strategy directly applicable to the design of modern crop protection agents.

The following table illustrates a representative synthetic step where the N,N-dimethylazetidin-3-amine moiety is incorporated into a larger molecular framework, a reaction type that is fundamental in the synthesis of novel active ingredients for agrochemical research.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-(3-chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | N,N-dimethylazetidin-3-amine | 1-Pentanol, 140 °C, 2 h | (S)-(3-chloro-2-fluorophenyl)(3-((4-(3-(dimethylamino)azetidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 26% | nih.gov |

Application as a General Reagent in Advanced Synthetic Organic Chemistry for Complex Molecular Construction

In the broader context of synthetic organic chemistry, N,N-dimethylazetidin-3-amine hydrochloride is a valuable reagent for introducing the 3-(dimethylamino)azetidin-1-yl motif into complex molecules. nih.gov This is typically achieved through nucleophilic substitution reactions where the secondary amine of the azetidine ring displaces a leaving group, such as a halogen, on an aromatic or heteroaromatic system. nih.gov This reaction is a reliable method for accessing intricate structures, particularly in the synthesis of pharmacologically active agents.

The compound's utility is demonstrated in the synthesis of potent and selective enzyme inhibitors. For example, it has been incorporated into pyrimidine-based scaffolds to develop covalent inhibitors for the histamine (B1213489) H₃ receptor. nih.gov In this synthesis, N,N-dimethylazetidin-3-amine is used in a nucleophilic aromatic substitution reaction under microwave heating to build a key intermediate. nih.gov This highlights the reagent's stability and reactivity under specific, controlled conditions to form carbon-nitrogen bonds, which are fundamental to the assembly of complex drug candidates.

A detailed example of its application is found in the synthesis of an Aurora kinase inhibitor, where the azetidine derivative is introduced in the final steps to complete the target molecule. nih.gov The reaction data from this synthesis underscores its practical utility in a multi-step synthetic sequence.

| Reaction Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Final Step Nucleophilic Aromatic Substitution | Intermediate 30 ((S)-(3-chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone) | N,N-dimethylazetidin-3-amine, 1-Pentanol, 140 °C, 2 h | Compound 3 ((S)-(3-Chloro-2-fluorophenyl)(3-((4-(3-(dimethylamino)azetidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone) | 26% | nih.gov |

This strategic incorporation of the N,N-dimethylazetidin-3-amine moiety is instrumental in tuning the biological activity and pharmacokinetic profile of the final compound, demonstrating the building block's significance in the construction of complex and functionally optimized molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-dimethylazetidin-3-amine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

A representative ¹H NMR spectrum of this compound would display distinct signals corresponding to the different proton environments within the molecule. The spectrum is characterized by signals for the azetidine (B1206935) ring protons and the N,N-dimethyl group protons. chemicalbook.com

¹H NMR Spectral Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.0-4.2 | Multiplet | 2H | Azetidine CH₂ (adjacent to NH⁺) |

| ~3.8-4.0 | Multiplet | 2H | Azetidine CH₂ (adjacent to CH) |

| ~3.5-3.7 | Multiplet | 1H | Azetidine CH |

Note: Exact chemical shifts and multiplicities can vary based on the solvent and instrument parameters.

Application of Homonuclear Decoupling Techniques for Proton Coupling Analysis

In the ¹H NMR spectrum of this compound, the protons on the azetidine ring are coupled to each other, resulting in complex multiplet patterns. Homonuclear decoupling is a powerful NMR technique used to simplify these complex spectra by irradiating a specific proton resonance. columbia.edu This irradiation removes the scalar coupling interaction between the targeted proton and its coupling partners, causing their multiplets to collapse into simpler patterns. columbia.eduwikipedia.org

For instance, if the multiplet corresponding to the azetidine methine (CH) proton is irradiated, the multiplets of the adjacent methylene (B1212753) (CH₂) protons would simplify, likely into doublets or pairs of doublets, depending on the remaining couplings. This allows for the precise determination of coupling constants (J-values) between the remaining coupled protons, which is crucial for confirming the connectivity and stereochemistry of the azetidine ring. rochelab.orgnih.gov By systematically irradiating each proton signal in the azetidine ring, the entire spin system can be mapped out, confirming the molecular structure. nih.gov

In-depth Chemical Shift and Multiplicity Analysis for Stereochemical Insights

The chemical shifts (δ) and multiplicities of the signals in both ¹H and ¹³C NMR spectra provide profound insights into the molecule's stereochemistry. The azetidine ring is a four-membered ring that can exhibit a degree of puckering. The relative orientation of the substituents can be inferred from the coupling constants between the ring protons.

In the ¹H NMR spectrum, the protons on the same carbon of the azetidine ring (geminal protons) and on adjacent carbons (vicinal protons) will have different chemical shifts and will split each other's signals. The magnitude of the vicinal coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. A detailed analysis of these coupling constants can help in determining the preferred conformation of the azetidine ring in solution.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see signals for the two non-equivalent carbons of the azetidine ring and a signal for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts of the azetidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the ring strain.

Expected ¹³C NMR Chemical Shifts (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~60-70 | Azetidine CH |

| ~50-60 | Azetidine CH₂ |

Note: These are estimated chemical shift ranges.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Identity Confirmation in Research

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for assessing the purity and confirming the identity of this compound in research. ambeed.com HPLC separates the compound from any impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. nih.govresearchgate.net

A typical HPLC method for a polar compound like this compound might employ a reversed-phase column with an aqueous mobile phase containing an organic modifier (like acetonitrile (B52724) or methanol) and an acid (such as formic acid or trifluoroacetic acid) to ensure good peak shape and ionization. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would be expected to produce a protonated molecular ion [M+H]⁺ in the positive ion mode. The mass-to-charge ratio (m/z) of this ion provides a highly accurate measurement of the molecular weight of the compound, thus confirming its identity. For N,N-dimethylazetidin-3-amine (C₅H₁₂N₂), the expected exact mass is approximately 100.10 Da. nih.gov The mass spectrometer would detect the corresponding hydrochloride salt's free base.

Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Research Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. nih.govmdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. mdpi.com

In a research environment where rapid analysis of multiple samples is often required (high-throughput screening), UPLC is particularly advantageous. researchgate.net A UPLC method for this compound would allow for the rapid assessment of its purity in crude reaction mixtures, guiding the optimization of synthetic procedures. The shorter run times, often less than 5 minutes, significantly increase sample throughput without compromising the quality of the separation. nih.gov The principles of separation and detection are the same as in HPLC-MS, but the speed and efficiency are greatly enhanced, making UPLC an essential tool in modern chemical research for the analysis of compounds like this compound. mdpi.comresearchgate.net

Theoretical and Computational Investigations of N,n Dimethylazetidin 3 Amine Hydrochloride Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule (ligand), such as an analogue of N,N-dimethylazetidin-3-amine, might interact with a biological target, typically a protein or enzyme. rjptonline.orgresearchgate.net This process is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

The procedure begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data in repositories like the Protein Data Bank (PDB). researchgate.netnajah.edu The protein structure is prepared by removing solvent molecules and adding hydrogen atoms to create a suitable environment for the simulation. najah.edu The ligand's structure is optimized to its lowest energy conformation. Using software like AutoDock or Glide, the docking simulation then systematically places the ligand into the active site of the protein in various orientations and conformations. rjptonline.orgnajah.edu

These programs calculate a "docking score" or "binding affinity" for each pose, which estimates the strength of the ligand-target interaction; more negative scores typically indicate stronger binding. researchgate.netnajah.edunih.gov For instance, in a study of novel azetidin-2-one (B1220530) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), several compounds showed promising binding scores compared to a reference ligand. researchgate.net The analysis of the docked complex reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site, which are critical for stabilizing the complex. rjptonline.orgnajah.edu Molecular dynamics simulations can further be employed to assess the structural stability of the ligand-receptor complex over time. researchgate.netresearchgate.net

Table 1: Example of Molecular Docking Results for Azetidin-2-one Derivatives against EGFR This table is based on findings from a study on new azetidin-2-one derivatives and their antiproliferative activity. researchgate.net

| Compound | PLP Fitness Score | Target Protein |

|---|---|---|

| Reference Ligand (Erlotinib) | 71.94 | EGFR Tyrosine Kinase |

| Azetidin-2-one Derivative A | 77.79 | EGFR Tyrosine Kinase |

| Azetidin-2-one Derivative B | 76.68 | EGFR Tyrosine Kinase |

| Azetidin-2-one Derivative C | 71.46 | EGFR Tyrosine Kinase |

Quantum Chemical Calculations in Mechanistic Organic Chemistry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules and are invaluable for studying reaction mechanisms. researchgate.netnih.gov These methods can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and analyze the stability of reaction intermediates.

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com The two most important MOs for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govresearchgate.net

By calculating the energies and visualizing the shapes of these frontier orbitals for azetidine (B1206935) analogues, chemists can predict how they will react. researchgate.net For example, a reaction pathway can be rationalized by examining the overlap between the HOMO of one reactant and the LUMO of another. nih.gov The HOMO-LUMO energy gap is also an indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net Quantum chemical methods can model the entire reaction coordinate, identifying the transition state structure and calculating the activation energy, which determines the reaction rate. nih.gov

Many organic reactions proceed through short-lived, high-energy intermediates. The stability of these intermediates can significantly influence the course and outcome of a reaction. Azetidines, due to their ring strain, can participate in reactions involving charged intermediates like azetidinium ions. rsc.org

Computational methods are used to calculate the relative stabilities of these intermediates. For instance, the stability of various iminium ions derived from cyclic amines has been computationally examined using DFT methods. nih.gov By calculating the energies of different potential intermediates, researchers can determine the most likely reaction pathway. Factors that stabilize these intermediates, such as charge delocalization through conjugation or the electronic effects of substituents, can be quantified. nih.gov Isodesmic reactions, where the number and types of bonds are conserved, are often used in these calculations to minimize errors and provide reliable heats of formation and stability data. researchgate.net The effect of the solvent on ion stability can also be modeled, showing that polar solvents can compensate for a lack of internal charge delocalization. nih.gov

Table 2: Calculated Relative Stabilization of Iminium Ions by Conjugation This table is adapted from a computational study on pyrrolidine-derived iminium ions, analogous five-membered ring systems, to illustrate the principles of stability analysis. nih.gov

| Equilibrium Reaction | Relative Stabilization Energy (ΔE, kcal/mol) | Observation |

|---|---|---|

| Iminium Ion vs. Propanal-derived Iminium | 0.0 | Reference equilibrium |

| Propenal-derived Iminium vs. Propanal-derived Iminium | -3.4 | Stabilization by one conjugated double bond |

| Pentadienal-derived Iminium vs. Propanal-derived Iminium | -6.8 | Increased stabilization from extended conjugation |

Cheminformatics Approaches in Molecular Diversity and Scaffold Analysis

Cheminformatics applies computational methods to analyze large collections of chemical compounds, helping to understand their diversity and to organize them based on their structural features. A key concept in this field is the "molecular scaffold," which represents the core structure of a molecule. nih.gov

A relatively new approach to defining molecular cores is the Analog Series-Based (ASB) scaffold formalism. drugdiscoverytrends.com This method defines a scaffold based on a series of closely related compounds (analogs) that share a common core structure but differ in substituents at one or more sites. nih.gov The process involves computationally identifying these analog series from large compound databases. drugdiscoverytrends.com For each series, a "structural key" compound is identified, and from this, a core structure that represents all analog relationships within that series is derived; this core is the ASB scaffold. drugdiscoverytrends.com

This approach is powerful because it is intrinsically linked to chemical synthesis and structure-activity relationships (SAR), as it is based on series of compounds that would typically be explored during a lead optimization program. drugdiscoverytrends.comresearchgate.net Large, open-access collections of ASB scaffolds have been generated from public databases of bioactive compounds, providing a valuable resource for medicinal chemistry and computational drug design. nih.gov

The most traditional and widely used scaffold definition is the Bemis-Murcko framework. nih.gov This method defines a scaffold as the union of all ring systems and the linkers that connect them, after removing all side chains. nih.gov While simple and effective for general structural classification, the Bemis-Murcko approach has limitations.

The ASB formalism was developed to provide a more chemically intuitive and SAR-relevant definition. drugdiscoverytrends.com A key difference is that a Bemis-Murcko scaffold is derived from a single molecule, whereas an ASB scaffold is derived from a series of related molecules. This distinction has significant implications. For example, a group of compounds active against different targets might all share the same Bemis-Murcko scaffold, but they could be classified into different ASB scaffolds, better reflecting their distinct SAR profiles. researchgate.net Conversely, a single analog series active at one target might contain several different Bemis-Murcko scaffolds, but would yield a single, unifying ASB scaffold. drugdiscoverytrends.comresearchgate.net Therefore, ASB scaffolds can provide a more nuanced view of molecular diversity that is more closely aligned with medicinal chemistry principles. drugdiscoverytrends.com

Table 3: Comparison of Scaffold Definitions

| Feature | Bemis-Murcko Scaffold | Analog Series-Based (ASB) Scaffold |

|---|---|---|

| Basis of Definition | A single molecule's ring systems and linkers. nih.gov | A series of chemically related analog compounds. nih.govdrugdiscoverytrends.com |

| Representation | Represents the core graph of an individual molecule. | Represents the common core of a compound series, including substitution sites. nih.gov |

| Context | Primarily structural classification and diversity analysis. nih.gov | Tied to synthetic logic and Structure-Activity Relationships (SAR). drugdiscoverytrends.com |

| Example Outcome | One analog series can map to multiple Bemis-Murcko scaffolds. researchgate.net | One analog series typically maps to a single ASB scaffold. drugdiscoverytrends.com |

| Application Focus | Broad classification of chemical space. | Medicinal chemistry, lead optimization, and SAR analysis. drugdiscoverytrends.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or toxicological outcomes. nih.govijpsr.com These models are instrumental in predicting the properties of new or untested chemical entities, thereby prioritizing the synthesis of promising candidates and flagging potentially toxic molecules early in the drug discovery and development process. nih.govdovepress.com For analogues of N,N-dimethylazetidin-3-amine hydrochloride, QSAR can be a powerful tool to guide the design of new derivatives with enhanced biological activity and a desirable safety profile.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijpsr.com By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, a QSAR model can be developed. This model can then be used to predict the activity of novel, yet-to-be-synthesized analogues.

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity, or a toxicological endpoint) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For analogues of this compound, QSAR models could be developed to predict a variety of endpoints. In the context of predictive toxicology, a QSAR model might be trained to predict outcomes such as mutagenicity, carcinogenicity, or hepatotoxicity. For biological activity, models could be developed to predict affinity for a specific therapeutic target.

The insights gained from QSAR studies are manifold. The resulting mathematical model not only allows for the prediction of activity for new compounds but also provides a deeper understanding of the structure-activity relationships within the chemical series. For instance, the model might reveal that bulky substituents at a particular position on the azetidine ring are detrimental to activity, while electron-withdrawing groups at another position enhance it. ijrar.org This information is invaluable for medicinal chemists in the rational design of new and improved analogues.

To illustrate the application of QSAR in predicting the biological activity of hypothetical this compound analogues, consider the following interactive data table. This table presents a hypothetical dataset where various substituents (R1 and R2) have been introduced onto the azetidine ring, and their corresponding biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) has been measured. The table also includes several calculated molecular descriptors that could be used to build a QSAR model.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound ID | R1 Substituent | R2 Substituent | pIC50 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| 1 | H | H | 5.2 | 100.16 | -0.5 | 15.3 |

| 2 | CH3 | H | 5.5 | 114.19 | 0.0 | 15.3 |

| 3 | F | H | 5.8 | 118.15 | -0.3 | 15.3 |

| 4 | Cl | H | 6.1 | 134.61 | 0.2 | 15.3 |

| 5 | H | CH3 | 5.3 | 114.19 | 0.0 | 15.3 |

| 6 | H | OCH3 | 5.6 | 130.19 | -0.2 | 24.5 |

| 7 | H | CF3 | 6.0 | 168.15 | 0.4 | 15.3 |

In a hypothetical QSAR study using the data from Table 1, a medicinal chemist might find that descriptors related to hydrophobicity (LogP) and the presence of electron-withdrawing groups positively correlate with biological activity. Such a finding would guide the synthesis of future analogues with even greater potency.

Furthermore, QSAR models can be visualized through contour maps, which provide a graphical representation of the regions around a molecule where certain properties are predicted to increase or decrease activity. For example, a contour map might show a green region near a specific substituent, indicating that sterically favorable groups in that area enhance activity, while a yellow region might suggest that bulky groups are detrimental. This visual feedback is highly intuitive and can significantly aid in the design of new compounds.

The application of QSAR modeling to the analogues of this compound holds significant promise for accelerating the discovery of new therapeutic agents. By leveraging computational power to predict the biological activity and toxicological properties of virtual compounds, QSAR can help to reduce the number of compounds that need to be synthesized and tested, ultimately saving time and resources in the drug development pipeline. The continued development of more sophisticated QSAR methods, including 3D-QSAR and the use of advanced machine learning algorithms, will further enhance the predictive power of these models. ijpsr.com

Q & A

Basic: What synthetic methodologies are established for preparing N,N-dimethylazetidin-3-amine hydrochloride?

Answer:

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A common approach includes:

- Nucleophilic substitution : Reacting 3-chloroazetidine with dimethylamine under controlled pH (e.g., using HCl as a catalyst) to form the tertiary amine, followed by hydrochloride salt precipitation .

- Reductive amination : Using ketones or aldehydes with dimethylamine and a reducing agent (e.g., sodium cyanoborohydride) in polar solvents like methanol, followed by HCl quenching .

Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 12–24 hrs) to avoid side products like over-alkylation. Purity is assessed via HPLC or NMR .

Basic: Which analytical techniques are suitable for purity assessment and structural validation?

Answer:

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30), UV detection at 210 nm, achieving a linear range of 1–50 µg/mL and RSD <2% .

- NMR : NMR (DO) shows characteristic peaks: δ 3.2–3.5 ppm (azetidine ring protons), δ 2.8 ppm (N–CH), and δ 2.1 ppm (azetidine CH) .

- Mass spectrometry : ESI-MS in positive mode confirms the molecular ion peak at m/z 115.1 (free base) and adducts with Na/K .

Basic: How can researchers determine solubility and stability under experimental conditions?

Answer:

- Solubility : Use gravimetric or UV-spectrophotometric methods in solvents like water, ethanol, or DMSO. For example, dissolve 10 mg in 1 mL solvent, centrifuge, and measure supernatant concentration. Data shows higher solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products (e.g., azetidine ring-opening compounds). Stability is pH-dependent, with optimal storage at pH 4–6 .

Advanced: How to resolve contradictions in solubility data under varying temperatures and pressures?

Answer:

Contradictory solubility trends (e.g., increasing with temperature but decreasing beyond a pressure threshold) may arise from solvent-dependent lattice energy changes. To address this:

- Perform van’t Hoff analysis to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution.

- Use high-pressure solubility cells (e.g., Parr reactors) to isolate pressure effects. For aqueous solutions, solubility peaks near 40°C due to competing hydrophobic/hydrophilic interactions .

- Cross-validate with computational models (e.g., COSMO-RS) to predict solvent-solute interactions .

Advanced: What strategies optimize yield in multi-step synthesis of this compound?

Answer:

- Stepwise quenching : Isolate intermediates (e.g., 3-aminoazetidine) via liquid-liquid extraction (ethyl acetate/water) to minimize side reactions.

- Catalyst screening : Test palladium or nickel catalysts for reductive amination steps; Pd/C in ethanol improves yield by 20% compared to NaBH .

- DoE (Design of Experiments) : Optimize parameters like solvent polarity (logP), temperature (30–60°C), and stoichiometry (1:1.2 amine:alkylating agent) using response surface methodology .

Advanced: What role does this compound play in medicinal chemistry as a building block?

Answer:

this compound serves as:

- Azetidine scaffold : Its strained ring enhances binding affinity in kinase inhibitors (e.g., JAK/STAT inhibitors) by mimicking transition-state geometries .

- Prodrug linker : Conjugation via the tertiary amine enables pH-sensitive release in tumor microenvironments. For example, coupling with doxorubicin showed 3× higher cytotoxicity in vitro than free drug .

- Bioisostere : Replaces piperidine in opioid receptor modulators to reduce metabolic oxidation, improving half-life (t increased from 2 to 8 hrs in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.